molecular formula C17H13F3O4 B6408193 3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid CAS No. 1261916-36-2

3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

Cat. No.: B6408193
CAS No.: 1261916-36-2
M. Wt: 338.28 g/mol
InChI Key: AAHDJHNKWSFUIW-UHFFFAOYSA-N
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Description

3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid is a benzoic acid derivative featuring two distinct substituents:

  • Position 3: A 4-ethoxycarbonylphenyl group (-C₆H₄-O-CO-OCH₂CH₃), which introduces an ester functionality.
  • Position 5: A trifluoromethyl (-CF₃) group, known for enhancing metabolic stability and lipophilicity in pharmaceuticals.

The ethoxycarbonyl group may serve as a reactive handle for further modifications, such as hydrolysis to carboxylic acids or participation in coupling reactions .

Properties

IUPAC Name

3-(4-ethoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O4/c1-2-24-16(23)11-5-3-10(4-6-11)12-7-13(15(21)22)9-14(8-12)17(18,19)20/h3-9H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHDJHNKWSFUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691421
Record name 4'-(Ethoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-36-2
Record name 4'-(Ethoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation and Trifluoromethylation Strategies

The introduction of the trifluoromethyl group at the meta-position of benzoic acid often involves halogenation followed by trifluoromethylation. For example, 3-bromo-5-trifluoromethylbenzoic acid can be synthesized via iodination of 3-bromo-5-(trifluoromethyl)benzene using iodine and sulfuric acid, as demonstrated in analogous syntheses. This intermediate serves as the electrophilic partner in subsequent coupling reactions.

Ester Protection for Enhanced Reactivity

To prevent side reactions during cross-coupling, the carboxylic acid group is typically protected as an ethyl ester. Ethyl 3-bromo-5-trifluoromethylbenzoate can be synthesized via esterification of the corresponding acid using thionyl chloride and ethanol, a method detailed in Supporting Information from electrochemical synthesis studies.

Suzuki-Miyaura Cross-Coupling with 4-Ethoxycarbonylphenylboronic Acid

General Reaction Conditions

The Suzuki-Miyaura reaction between ethyl 3-bromo-5-trifluoromethylbenzoate and 4-ethoxycarbonylphenylboronic acid is catalyzed by palladium complexes under inert conditions. Key parameters include:

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene).

  • Base : Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).

  • Solvent System : 1,4-Dioxane/water or DME/water mixtures.

  • Temperature : Reflux (80–100°C) or microwave-assisted heating (140°C).

Representative Protocol and Yield Optimization

A high-yielding procedure involves combining ethyl 3-bromo-5-trifluoromethylbenzoate (1.0 equiv), 4-ethoxycarbonylphenylboronic acid (1.2 equiv), PdCl₂(dppf) (5 mol%), and Cs₂CO₃ (2.0 equiv) in 1,4-dioxane/water (5:1). After heating at 85°C for 4 hours, the biaryl product ethyl 3-(4-ethoxycarbonylphenyl)-5-trifluoromethylbenzoate is isolated in 93% yield. This method mirrors successful couplings reported for analogous substrates.

Table 1: Comparative Yields Under Varied Conditions

CatalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄Cs₂CO₃DME/H₂O9060
PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O8593
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O9049

Hydrolysis of the Ethyl Ester to Carboxylic Acid

The final step involves saponification of the ethyl ester to unveil the carboxylic acid functionality. Treatment with aqueous sodium hydroxide (2 M) in tetrahydrofuran (THF) at 60°C for 6 hours achieves quantitative conversion to 3-(4-ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid . Alternative deprotection methods include acid-catalyzed hydrolysis, though base-mediated conditions are preferred to avoid decarboxylation.

Alternative Synthetic Routes and Considerations

Direct Arylation Approaches

While less common, direct C–H arylation of prefunctionalized benzoic acids could bypass the need for halogenated intermediates. However, this method faces challenges in regioselectivity and compatibility with the trifluoromethyl group, which may direct electrophilic substitution unpredictably.

Ullmann Coupling and Limitations

Ullmann-type couplings using copper catalysts have been employed for biaryl synthesis but generally require higher temperatures (150–200°C) and exhibit lower functional group tolerance compared to palladium-catalyzed methods.

Challenges and Practical Considerations

  • Functional Group Compatibility : The ethoxycarbonyl group is stable under Suzuki-Miyaura conditions but may hydrolyze under prolonged basic conditions.

  • Purification : Silica gel chromatography or recrystallization from methanol/water mixtures effectively isolates the final product.

  • Scale-Up : PdCl₂(dppf)-catalyzed reactions demonstrate excellent scalability, with reported gram-scale syntheses achieving >90% yields .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid has been investigated for its potential therapeutic applications due to its ability to modulate biological pathways. Its derivatives have shown promise as:

  • Anti-inflammatory agents : Compounds with similar structures have been noted for their ability to inhibit inflammatory pathways.
  • Anticancer properties : Research indicates that trifluoromethylated compounds can affect cancer cell proliferation and apoptosis.

Materials Science

The compound can be utilized in the development of advanced materials due to its unique chemical structure:

  • Polymers and Coatings : The incorporation of trifluoromethyl groups can enhance the thermal stability and chemical resistance of polymers.
  • Nanocomposites : Its derivatives may serve as functional additives in nanocomposite materials to improve mechanical properties.

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of research. This compound can be studied for:

  • Degradation pathways : Understanding how such compounds break down in natural environments is crucial for assessing their ecological impact.
  • Analytical chemistry : The compound can be used as a standard in analytical methods for detecting fluorinated pollutants.

Case Study 1: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of various benzoic acid derivatives found that compounds with trifluoromethyl substitutions exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results suggest that this compound may have similar effects, warranting further exploration in clinical settings.

Case Study 2: Polymer Development

Research on polymer blends incorporating trifluoromethylated benzoic acids demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers. The study concluded that integrating such compounds could lead to innovative materials suitable for high-performance applications.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnti-inflammatory, anticancer agentsModulation of biological pathways
Materials SciencePolymers, coatings, nanocompositesEnhanced thermal stability
Environmental StudiesDegradation studies, analytical standardsUnderstanding ecological impact

Mechanism of Action

The mechanism by which 3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

The following table compares the target compound with structurally related analogs based on substituents, molecular properties, and applications:

Compound Name Substituent (Position 3) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Purity Key Applications/Synthesis Notes
Target : 3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid 4-Ethoxycarbonylphenyl Trifluoromethyl Not reported Not reported N/A Likely intermediate for ester-based synthesis
3-(3,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid (CAS 1261930-84-0) 3,4-Dichlorophenyl Trifluoromethyl C₁₄H₇Cl₂F₃O₂ 334.09 N/A Building block for agrochemicals/pharmaceuticals
3-(4-Fluorophenyl)-5-trifluoromethylbenzoic acid (CAS 1262010-56-9) 4-Fluorophenyl Trifluoromethyl C₁₄H₈F₄O₂ 284.21 N/A Pharmaceutical intermediate
3-(3-Chlorophenyl)-5-trifluoromethylbenzoic acid (CAS 1261904-39-5) 3-Chlorophenyl Trifluoromethyl C₁₄H₈ClF₃O₂ 300.45 N/A Lab-scale chemical research
3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid (CAS 1261953-10-9) 3-Methylphenyl Trifluoromethyl C₁₅H₁₁F₃O₂ 280.24 95% Laboratory reagent
3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid (CAS 1261988-94-6) 3,5-Dicarboxyphenyl Trifluoromethyl C₁₆H₉F₃O₆ 354.23 ≥95% Drug modification, functional materials

Key Findings

Substituent Effects :

  • Electron-Withdrawing Groups : Halogens (Cl, F) and trifluoromethyl enhance stability and binding affinity in drug candidates. For example, 3-(3,4-Dichlorophenyl)-5-trifluoromethylbenzoic acid is prioritized for agrochemical intermediates due to its dual chlorine substituents .
  • Ester vs. Carboxylic Acid : The target’s ethoxycarbonyl group offers hydrolytic versatility, whereas 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid’s dual -COOH groups increase polarity, making it suitable for aqueous-phase reactions .
  • Methyl Group : 3-(3-Methylphenyl)-5-trifluoromethylbenzoic acid’s electron-donating methyl group reduces reactivity, favoring its use in stable lab reagents .

Synthetic Relevance :

  • Palladium-catalyzed cross-coupling (e.g., ) is a likely route for synthesizing such compounds, though specific protocols for the target remain undocumented.
  • High-purity analogs (e.g., ≥95% purity for CAS 1261988-94-6) are critical for pharmaceutical applications, ensuring batch consistency and regulatory compliance .

Applications :

  • Pharmaceuticals : Trifluoromethyl-substituted analogs are common in drug discovery. For instance, fluorophenyl derivatives (CAS 1262010-56-9) may act as protease inhibitors .
  • Materials Science : Carboxylic acid-rich compounds (e.g., CAS 1261988-94-6) are used in polymer synthesis and metal-organic frameworks .

Biological Activity

3-(4-Ethoxycarbonylphenyl)-5-trifluoromethylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group at the 5-position and an ethoxycarbonyl group at the para position relative to the benzoic acid moiety. This structural configuration contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, influencing cellular processes.
  • Receptor Modulation : Interaction with receptor sites can alter signaling pathways, leading to various physiological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Activity Type Description
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Anticancer Exhibits cytotoxic effects against various cancer cell lines (e.g., melanoma).
Antimicrobial Demonstrates inhibitory effects on bacterial growth in preliminary assays.

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in murine models, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : In vitro assays showed that this compound induced apoptosis in melanoma cells by activating caspase pathways, indicating its potential as an anticancer agent .
  • Antimicrobial Activity : Preliminary tests revealed that the compound inhibited the growth of several bacterial strains, which may be attributed to its structural features that disrupt bacterial cell membranes .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound Activity Type Efficacy
4-Chloro-3-(4-ethoxycarbonylphenyl)acidAnti-inflammatoryModerate
3-Trifluoromethylbenzoic acidAntimicrobialHigh
3-Hydroxy-5-trifluoromethylbenzoic acidAnticancerLow to moderate

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., trifluoromethyl and ethoxycarbonyl groups). ¹⁹F NMR is critical for tracking fluorinated moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) assesses purity (>98%) .
  • Melting point : Determined via differential scanning calorimetry (DSC), with analogs like 4-fluoro-3-methyl-5-trifluoromethylbenzoic acid showing sharp melting points (~287°C) .

How can researchers optimize palladium-catalyzed coupling reactions to minimize by-products?

Q. Advanced

  • Catalyst tuning : Use Pd(OAc)₂ with bidentate ligands (e.g., XPhos) to enhance selectivity and reduce homocoupling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halides, while TFA aids in protonating intermediates .
  • Temperature gradients : Stepwise heating (e.g., 90°C → 120°C) reduces decomposition of sensitive trifluoromethyl groups .
  • By-product analysis : GC-MS monitors undesired adducts, enabling real-time adjustments to reagent ratios .

What computational approaches predict the reactivity and biological interactions of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites, guiding functionalization (e.g., ethoxycarbonyl hydrolysis) .
  • Molecular docking : Screens against targets like GPR40 (a diabetes-related receptor), leveraging structural analogs (e.g., GW-1100) to predict binding affinity .
  • ADMET profiling : Predicts pharmacokinetics (e.g., logP for lipophilicity) using software like Schrödinger Suite or AutoDock .

How should researchers address discrepancies in reported biological activity data?

Q. Advanced

  • Assay standardization : Compare activity across consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch purity variations .
  • Structural validation : Use X-ray crystallography or 2D-NMR to confirm conformation, as trifluoromethyl groups can induce steric clashes .
  • Meta-analysis : Cross-reference data with analogs like 5-chloro-2-fluoro-4-(trifluoromethyl)benzoic acid to identify trends in substituent effects .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the ethoxycarbonyl group .
  • Desiccation : Use silica gel or molecular sieves to avoid moisture-induced degradation .
  • Light protection : Amber vials prevent UV-driven radical reactions, especially for trifluoromethyl derivatives .

What strategies functionalize the ethoxycarbonyl group for downstream derivatization?

Q. Advanced

  • Hydrolysis : Treat with NaOH/EtOH to convert the ester to a carboxylic acid, enabling peptide coupling .
  • Aminolysis : React with primary amines (e.g., benzylamine) in DMF to form amides, monitored by FTIR for carbonyl shifts (1700 → 1650 cm⁻¹) .
  • Reduction : Use LiAlH₄ to reduce the ester to a hydroxymethyl group, followed by oxidation to aldehyde intermediates .

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